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Introduction

The Chlorophyll a/b-binding protein CP26, also known as Lhch5, is a minor antenna complex of
Photosystem Il (PSIlI) in higher plants and green algae. It plays a crucial role in the regulation
of light harvesting and photoprotection.[1] Accurate isolation of the CP26 complex is essential
for in-depth biochemical and functional studies. Sucrose density gradient centrifugation is a
widely used and effective method for the separation of membrane protein complexes, including
the components of the photosynthetic apparatus. This technique separates complexes based
on their size, shape, and density as they sediment through a sucrose gradient under high
centrifugal force.

These application notes provide a detailed protocol for the isolation of the CP26 complex from
higher plant thylakoid membranes using sucrose density gradient centrifugation. The protocol is
designed for researchers in plant biology, biochemistry, and drug development who are
interested in studying the structure and function of individual components of the photosynthetic
machinery.

Experimental Protocols

This protocol is adapted from established methods for the fractionation of thylakoid membrane
protein complexes.[2]
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Materials and Reagents:

Fresh spinach leaves or Arabidopsis thaliana

Grinding Buffer (50 mM HEPES-KOH pH 7.5, 330 mM sorbitol, 5 mM MgClz, 2 mM EDTA, 1
mM PMSF)

Wash Buffer (50 mM HEPES-KOH pH 7.5, 5 mM MgClz2)

Resuspension Buffer (20 mM HEPES-KOH pH 7.5, 15 mM NacCl, 5 mM MgClz)
Solubilization Buffer (20 mM HEPES-KOH pH 7.5, 0.8% a-Dodecyl maltoside (a-DM))
Sucrose solutions (1.0 M, 0.1 M in 10 mM HEPES pH 7.8, 0.06% a-DM)

Liguid nitrogen

Cheesecloth and Miracloth

Homogenizer

Refrigerated centrifuge and ultracentrifuge with swinging bucket rotor
Spectrophotometer

Bradford reagent for protein quantification

SDS-PAGE reagents and equipment

Antibodies for immunoblotting (e.g., anti-Lhcb5)

Part 1: Isolation of Thylakoid Membranes

Plant Material Preparation: Harvest fresh, dark-adapted spinach leaves or Arabidopsis
thaliana rosettes. Wash the leaves with deionized water and remove the midribs.

Homogenization: Homogenize approximately 20 g of leaf tissue in 100 mL of ice-cold
Grinding Buffer using a blender for 10-15 seconds.
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Filtration: Filter the homogenate through four layers of cheesecloth and two layers of
Miracloth to remove large debris.

Chloroplast Isolation: Centrifuge the filtrate at 4,000 x g for 10 minutes at 4°C. Discard the
supernatant.

Lysis and Washing: Resuspend the chloroplast pellet in ice-cold Wash Buffer and centrifuge
at 5,000 x g for 10 minutes at 4°C. This step lyses the chloroplasts to release the thylakoid
membranes. Repeat this wash step twice.

Thylakoid Pelleting: Resuspend the final pellet in Resuspension Buffer and centrifuge at
12,000 x g for 15 minutes at 4°C to pellet the thylakoid membranes.

Chlorophyll Concentration Determination: Resuspend the thylakoid pellet in a small volume
of Resuspension Buffer. Determine the chlorophyll concentration spectrophotometrically.

Part 2: Solubilization of Thylakoid Membranes and
Sucrose Gradient Centrifugation

e Solubilization: Adjust the chlorophyll concentration of the thylakoid membrane suspension to
0.5 mg/mL with Solubilization Buffer.[2] Incubate on ice for 30 minutes with gentle stirring.

Removal of Unsolubilized Material: Centrifuge the solubilized thylakoids at 18,000 x g for 20
minutes at 4°C to pellet any unsolubilized material.

Sucrose Gradient Preparation: Prepare a linear sucrose gradient from 0.1 Mto 1.0 M in
ultracentrifuge tubes. The gradient should contain 10 mM HEPES pH 7.8 and 0.06% a-DM.

[2]

Loading the Sample: Carefully layer the supernatant from step 2 onto the top of the sucrose
gradient.

Ultracentrifugation: Centrifuge the gradients at 280,000 x g for 22 hours at 4°C in a swinging
bucket rotor.[2]

Fractionation: After centrifugation, distinct green bands corresponding to different pigment-
protein complexes will be visible. The upper-most green band typically contains the

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7004014/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7004014/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7004014/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b524281?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

monomeric light-harvesting complexes, including CP26.[2] Carefully collect the fractions from
the top of the gradient using a pipette or a fractionation system.

Part 3: Biochemical Characterization of the Isolated
CP26 Complex

o SDS-PAGE and Immunoblotting: Analyze the collected fractions by SDS-PAGE to check for
the purity of the CP26 protein (Lhcb5). The expected molecular weight of Lhcb5 is
approximately 26 kDa.[3] Confirm the identity of the protein by immunoblotting using a
specific antibody against Lhcb5.[3][4]

e Pigment Analysis: Determine the chlorophyll a/b ratio of the purified CP26 fraction. This can
be done by extracting the pigments with 80% acetone and measuring the absorbance at 663
nm and 645 nm. The chlorophyll a/b ratio for CP26 is expected to be higher than that of the
major LHCII trimers.

¢ Protein Quantification: Quantify the protein concentration in the purified fraction using a
standard method such as the Bradford assay.

Data Presentation

The following table summarizes the expected quantitative data from a typical CP26 isolation
experiment.
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Parameter Expected Value/Range Reference

Thylakoid Solubilization

Chlorophyll Concentration 0.5 mg/mL [2]
Detergent (a-DM)

_ 0.8% [2]
Concentration
Sucrose Gradient
Centrifugation
Sucrose Gradient 0.1M-1.0M [2]
Centrifugation Speed 280,000 x g [2]
Centrifugation Time 22 hours [2]
Isolated CP26 Complex
Apparent Molecular Weight

~26 kDa [3]
(SDS-PAGE)
Chlorophyll a/b Ratio >2.0 [5]
Visualization

Experimental Workflow

The following diagram illustrates the key steps in the isolation of the CP26 complex.
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Caption: Workflow for the isolation of the CP26 complex.
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Logical Relationship of Photosystem Il Components

The following diagram illustrates the general organization of the major protein complexes within
Photosystem Il, highlighting the position of the CP26 minor antenna.
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Caption: Organization of PSIl antenna complexes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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